molecular formula C18H15BrO2 B12904856 Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]- CAS No. 158358-17-9

Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]-

Cat. No.: B12904856
CAS No.: 158358-17-9
M. Wt: 343.2 g/mol
InChI Key: PEXBCCVATOSBIH-UHFFFAOYSA-N
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Description

2-bromo-1-(3-phenethylbenzofuran-2-yl)ethanone is an organic compound that belongs to the class of benzofurans It is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a benzofuran ring substituted with a phenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(3-phenethylbenzofuran-2-yl)ethanone typically involves the bromination of 1-(3-phenethylbenzofuran-2-yl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure the complete bromination of the ethanone group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(3-phenethylbenzofuran-2-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide).

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of 1-(3-phenethylbenzofuran-2-yl)ethanol.

    Oxidation: Formation of 2-bromo-1-(3-phenethylbenzofuran-2-yl)acetic acid.

Scientific Research Applications

2-bromo-1-(3-phenethylbenzofuran-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-1-(3-phenethylbenzofuran-2-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the benzofuran ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1-(3-bromophenyl)ethanone
  • 2-bromo-1-(2,3-difluorophenyl)ethanone
  • 2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone

Uniqueness

2-bromo-1-(3-phenethylbenzofuran-2-yl)ethanone is unique due to the presence of the phenethyl group attached to the benzofuran ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

158358-17-9

Molecular Formula

C18H15BrO2

Molecular Weight

343.2 g/mol

IUPAC Name

2-bromo-1-[3-(2-phenylethyl)-1-benzofuran-2-yl]ethanone

InChI

InChI=1S/C18H15BrO2/c19-12-16(20)18-15(11-10-13-6-2-1-3-7-13)14-8-4-5-9-17(14)21-18/h1-9H,10-12H2

InChI Key

PEXBCCVATOSBIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=C(OC3=CC=CC=C32)C(=O)CBr

Origin of Product

United States

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